

Perindopril-d4 chemical structure and properties

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Compound of Interest

Compound Name: Perindopril-d4

Cat. No.: B586538

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An In-depth Technical Guide to Perindopril-d4

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Perindopril-d4**, tailored for researchers, scientists, and professionals in drug development. **Perindopril-d4** is the deuterium-labeled analog of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] Its primary utility lies in its application as an internal standard for the precise quantification of Perindopril in biological samples during analytical and pharmacokinetic studies.[3]

Chemical Structure and Properties

Perindopril-d4 is structurally identical to Perindopril, with the exception of four deuterium atoms incorporated into the propanoyl group. This isotopic labeling results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry-based analyses, without altering its chemical behavior.[3]

Table 1: Chemical and Physical Properties of **Perindopril-d4**

Property	Value	Reference(s)
IUPAC Name	(2S, 3aS, 7aS)-1-(((S)-1-ethoxy-1-oxopentan-2-yl)-L-alanyl-2, 3, 3, 3-d ₄)octahydro-1H-indole-2-carboxylic acid	[3][4]
CAS Number	1356929-58-2	[1][5]
Molecular Formula	C ₁₉ H ₂₈ D ₄ N ₂ O ₅	[5][6]
Molecular Weight	372.49 g/mol	[1][5][6]
Accurate Mass	372.2562	[5]
Synonyms	(2S,3aS,7aS)-1-[(2S)-2-[[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl-d ₄]octahydro-1H-indole-2-carboxylic Acid	[1][6]
Purity	>95% (HPLC)	[5]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]
Storage Temperature	-20°C	[2][5]
Parent Drug	Perindopril	[3]

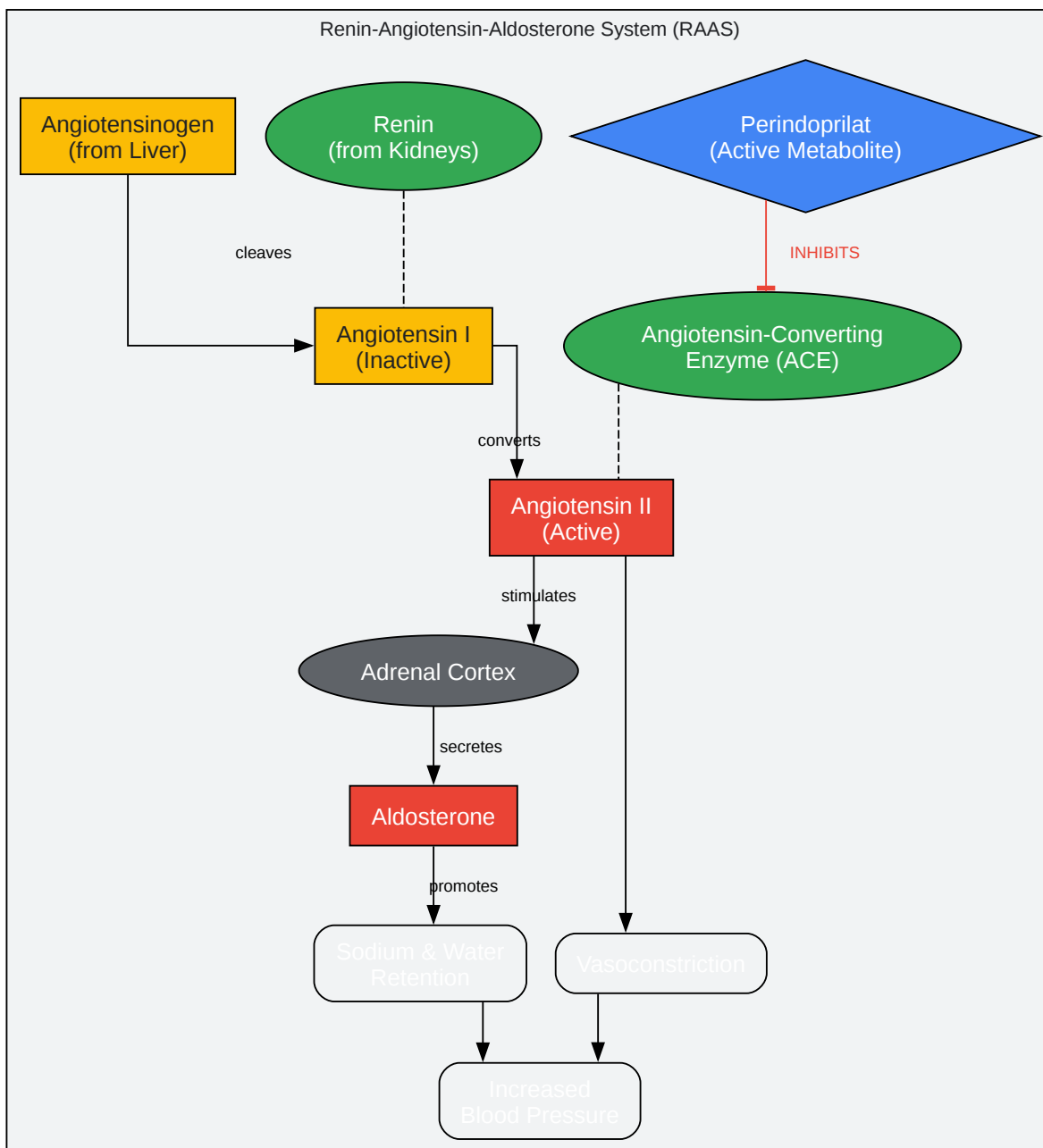
| Unlabeled CAS | 82834-16-0 |[5] |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Perindopril-d₄ shares the same mechanism of action as its parent compound, Perindopril. Perindopril is a prodrug that is metabolized in the liver to its active form, perindoprilat.[7][8] Perindoprilat is a potent, competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[7]

ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.^[9] It converts the inactive angiotensin I (ATI) into the potent vasoconstrictor angiotensin II (ATII).^{[10][11]} Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, thereby increasing blood volume and pressure.^[9]^[10]

By inhibiting ACE, perindoprilat decreases the levels of angiotensin II.^[10] This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and consequently, a decrease in blood pressure.^[9] ACE is also responsible for degrading bradykinin, a potent vasodilator; its inhibition leads to increased bradykinin levels, which further contributes to the blood pressure-lowering effect.^[11]



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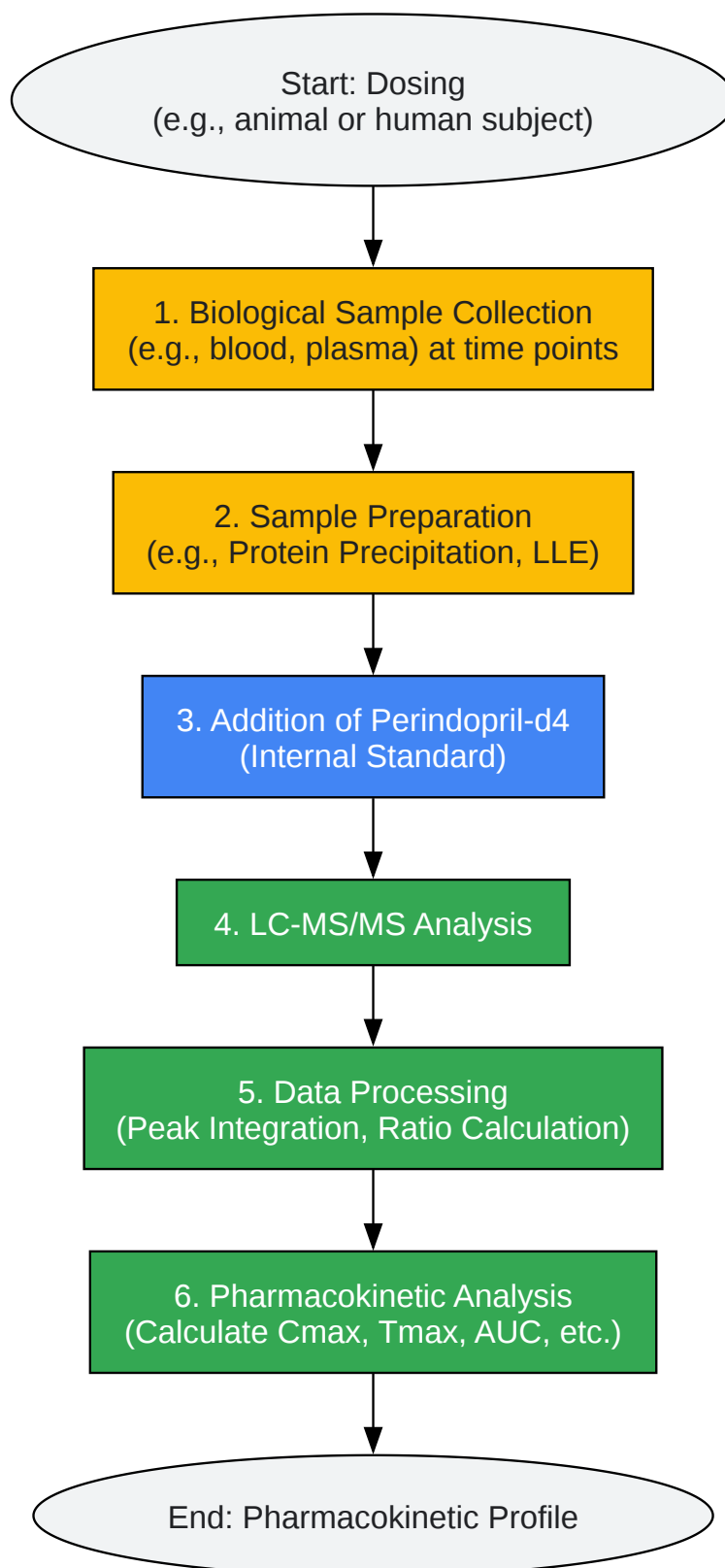
Caption: Inhibition of the RAAS pathway by Perindoprilat.

Experimental Protocols and Applications

As a stable isotope-labeled compound, **Perindopril-d4** is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).^[3] It helps to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification of Perindopril in complex biological matrices like plasma or urine.^[3]

General Experimental Workflow: Pharmacokinetic Study

The use of **Perindopril-d4** as an internal standard is crucial in pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Perindopril.



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Caption: Workflow for a pharmacokinetic study using **Perindopril-d4**.

Analytical Methodologies

Various analytical methods have been developed for the quantification of Perindopril, where **Perindopril-d4** would serve as the internal standard.

1. High-Performance Liquid Chromatography (HPLC) RP-HPLC methods are commonly employed for the determination of Perindopril in pharmaceutical dosage forms.[\[12\]](#)

Table 2: Example RP-HPLC Method Parameters for Perindopril Analysis

Parameter	Condition	Reference(s)
Column	C18	[12]
Mobile Phase	Methanol : 0.02 M Sodium Dihydrogen Phosphate (60:40, v/v), pH 3.0	[13]
Flow Rate	1.0 mL/min	[13]
Detection	UV at 215 nm	[12]

| Linearity Range | 20-100 µg/mL |[\[12\]](#) |

2. Spectrophotometric Methods Spectrophotometric methods are also used for Perindopril analysis, often involving the formation of a colored complex.

Table 3: Example Spectrophotometric Method Parameters for Perindopril Analysis

Method	Reagent	Wavelength (λ _{max})	Linearity Range	Reference(s)
Method A	Zinc(II) and Eosin	510 nm	10–200 µg/mL	[12]
Method B	2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)	365 nm	10–180µg/mL	[12]

| Method C | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | 460 nm | 5.0–60.0 µg/mL |[13]
|

Synthesis Overview

The industrial synthesis of Perindopril, the parent compound, typically involves a key peptide-coupling step. One common process involves the condensation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. [14][15] This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxy benzotriazole (HOBT).[14] The resulting ester is then debenzylated through hydrogenolysis to yield Perindopril.[14] The synthesis of **Perindopril-d4** would follow a similar pathway, utilizing a deuterated N-alanyl starting material.

Safety and Storage

There is limited specific safety data available for **Perindopril-d4** itself; however, it should be handled with the same precautions as the parent drug, Perindopril. Perindopril is contraindicated in pregnancy as it can cause harm to the fetus.[16]

- Hazard Codes: N/A[2]
- Storage: Recommended storage is at -20°C in a freezer.[2][5]

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References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Cas 1356929-58-2,Perindopril-d4 | lookchem [lookchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Perindopril-D4 | CAS No- 1356929-58-2 | Simson Pharma Limited [simsonpharma.com]
- 5. Perindopril-D4 | CAS 1356929-58-2 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. perindopril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]
- 10. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 15. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 16. Perindopril - Wikipedia [en.wikipedia.org]
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